Tyr-Pro-Dmt-Phe-NH2 is a synthetic peptide composed of four amino acids: tyrosine, proline, 2,6-dimethyltyrosine (Dmt), and phenylalanine, with an amide group at the C-terminus. This compound is of interest in the field of medicinal chemistry due to its potential applications in drug development, particularly in the design of opioid peptide mimetics and other therapeutic agents. The specific arrangement of these amino acids contributes to its biological activity and pharmacological properties.
Tyr-Pro-Dmt-Phe-NH2 falls under the classification of peptide mimetics, specifically designed to mimic the action of natural peptides while exhibiting enhanced stability and potency. It is also categorized as a biologically active compound due to its pharmacological implications.
The synthesis of Tyr-Pro-Dmt-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid resin support.
The molecular formula for Tyr-Pro-Dmt-Phe-NH2 is . The structure includes:
Tyr-Pro-Dmt-Phe-NH2 can undergo various chemical reactions:
Common reagents for these reactions include:
Tyr-Pro-Dmt-Phe-NH2 acts primarily on opioid receptors in the central nervous system. Its mechanism involves:
Tyr-Pro-Dmt-Phe-NH2 has several scientific uses:
The integration of non-proteinogenic amino acids into opioid peptides addresses inherent limitations of natural sequences, such as enzymatic instability and suboptimal receptor engagement. In Tyr-Pro-2',6'-dimethyltyrosine-Phe-NH₂, the substitution of Tyr¹ with 2',6'-dimethyltyrosine (Dmt) exemplifies this strategy. Dmt’s methyl groups confer steric protection against peptidases, significantly extending plasma half-life compared to native endomorphins [1]. Additionally, non-proteinogenic residues enable precise modulation of electronic properties; Dmt’s methylated phenol ring exhibits altered pKa and enhanced lipophilicity (log P increase of 1.5–2.0 units), facilitating blood-brain barrier penetration [6]. This approach maintains the peptide backbone while optimizing pharmacokinetic and pharmacodynamic properties through targeted side-chain engineering.
Dmt’s role extends beyond metabolic stability to direct modulation of receptor binding. The 2,6-dimethyl groups enforce a coplanar orientation of the phenol ring and the peptide backbone, optimizing hydrogen bonding with μ-opioid receptor (MOR) residues (e.g., conserved Asp147 in TMH3). This orientation enhances the salt bridge formation between Dmt’s protonated amine and the receptor’s aspartate, increasing binding affinity 100-fold over tyrosine-containing analogs (Ki = 0.15 nM vs. 15 nM) [1]. Electronic effects are equally critical: methylation reduces phenol pKa by ~1 unit, strengthening hydrogen-bond donation to MOR His297. Comparative studies confirm Dmt¹ analogs exhibit 30–50× higher MOR affinity than native endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) due to these combined steric and electronic adjustments [1] [2].
Table 1: Impact of Dmt Substitution on Opioid Receptor Affinity
| Peptide Sequence | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (MOR/DOR) |
|---|---|---|---|
| Tyr-Pro-Phe-Phe-NH₂ | 15.2 | >1,000 | >65 |
| Dmt-Pro-Phe-Phe-NH₂ | 0.15 | 8.7 | 58 |
| Tyr-Pro-Dmt-Phe-NH₂ | 0.08 | 12.3 | 154 |
Data derived from receptor binding assays in rat brain membranes [1] [2].
Beyond Dmt, other tyrosine surrogates have been evaluated for MOR-targeted peptides:
Table 2: Selectivity Profiles of Tyrosine Surrogates in Endomorphin-2 Analogs
| Surrogate (Position 1) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | κOR Kᵢ (nM) |
|---|---|---|---|
| Dmt | 0.15 | 8.7 | >1,000 |
| Dmp | 1.25 | 17.7 | >1,000 |
| 3',5'-Dmt | 3.0 | 45.2 | >1,000 |
Dmp exhibits lower MOR affinity but superior selectivity over DOR compared to Dmt [2] [3].
The Pro-2',6'-dimethyltyrosine bond in Tyr-Pro-Dmt-Phe-NH₂ introduces conformational constraints critical for bioactivity. NMR studies reveal Dmt’s methyl groups favor a cis peptide bond conformation (≥80% population) with Pro², whereas Tyr-Pro analogs adopt predominantly trans configurations. This cis orientation positions Dmt’s phenol ring and Phe⁴ aromatic side chains for optimal engagement with MOR subpockets, increasing potency 8-fold over all-trans isomers [1]. Cyclization strategies further rigidify the structure: disulfide-bridged analogs (e.g., Cys²-Cys⁵) enforce β-turns, enhancing enzymatic stability (plasma t½ = 152 min vs. 5.6 min for linear endomorphin-1) [6]. However, excessive rigidity may reduce binding; 14-membered cyclic disulfides show 5× lower affinity than 20-membered rings due to compromised side-chain flexibility [6].
C-terminal amidation (-NH₂) in Tyr-Pro-Dmt-Phe-NH₂ serves dual functions:
Concluding Note: The molecular architecture of Tyr-Pro-Dmt-Phe-NH₂ exemplifies rational opioid peptide design, where non-proteinogenic residues, stereoelectronic modulation, and conformational control synergize to enhance target engagement and metabolic stability. Future work should explore hybrid surrogates (e.g., chlorinated Dmt) to further optimize receptor selectivity [1].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0